An In-depth Technical Guide to 4-([1,1'-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine
An In-depth Technical Guide to 4-([1,1'-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine
CAS Number: 1689538-58-6
Introduction
4-([1,1'-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine is a uniquely structured trisubstituted pyrimidine that has garnered significant interest within the scientific community. Its molecular architecture, featuring a central pyrimidine core flanked by a phenyl and a biphenyl group, with a reactive chlorine atom, makes it a highly versatile intermediate. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into its physicochemical properties, provide a detailed plausible synthesis pathway, and explore its current and potential applications, all grounded in established scientific principles.
The core pyrimidine scaffold is a ubiquitous motif in numerous biologically active molecules, including nucleic acids, and a wide array of pharmaceuticals such as antiviral, antibacterial, and anticancer agents.[1] The incorporation of the biphenyl moiety enhances the molecule's lipophilicity and potential for π-π stacking interactions, which can be crucial for binding to biological targets.[2] The phenyl group further contributes to the electronic and steric properties of the molecule, while the chlorine atom at the 6-position serves as a reactive handle for further chemical modifications, making this compound a valuable building block in synthetic chemistry.[3]
Physicochemical and Structural Properties
A thorough understanding of the physical and chemical characteristics of 4-([1,1'-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine is fundamental for its application in research and development.
| Property | Value | Source(s) |
| CAS Number | 1689538-58-6 | [4][5] |
| Molecular Formula | C₂₂H₁₅ClN₂ | [4][5] |
| Molecular Weight | 342.83 g/mol | [4][5] |
| Appearance | White to orange to green powder/crystal | [4] |
| Melting Point | 144 - 148 °C | [4] |
| Purity | ≥ 98% (GC) | [4] |
| Synonyms | 4-(Biphenyl-4-yl)-6-chloro-2-phenylpyrimidine, 4-chloro-2-phenyl-6-(4-phenylphenyl)pyrimidine | [5] |
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of the compound.
Plausible Synthesis Pathway
The reactivity of the chlorine atoms on a trichloropyrimidine ring generally follows the order C4(6) > C2 > C5.[3] This differential reactivity is the cornerstone of the proposed regioselective synthesis, allowing for the stepwise introduction of the different aryl substituents.
Caption: Proposed three-step synthesis pathway.
Experimental Protocols
Step 1: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid
This initial step involves the chlorination of readily available barbituric acid.
-
Reaction: Barbituric acid is reacted with a mixture of phosphorus oxychloride (POCl₃), phosphorus trichloride (PCl₃), and chlorine gas (Cl₂).[6][7]
-
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a gas inlet, charge phosphorus oxychloride.
-
Add barbituric acid and a catalytic amount of N-methylpyrrolidone.
-
Heat the mixture to approximately 75 ± 5 °C with stirring for several hours.
-
Concurrently, add phosphorus trichloride and introduce chlorine gas into the reaction mixture.
-
After the addition is complete, continue to reflux the reaction mixture for an additional hour.
-
Upon completion, remove the excess phosphorus trichloride and phosphorus oxychloride by distillation.
-
The crude product is then purified by vacuum distillation to yield 2,4,6-trichloropyrimidine.
-
Step 2: Regioselective Monosubstitution - Synthesis of 2-Phenyl-4,6-dichloropyrimidine
The first Suzuki-Miyaura coupling is performed to introduce the phenyl group at the C2 position. While the C4/C6 positions are generally more reactive, the choice of catalyst, ligand, and reaction conditions can influence regioselectivity. For this proposed synthesis, we will assume conditions that favor substitution at the C2 position first, or alternatively, a less regioselective reaction followed by separation of isomers. A more common approach would be to react at the C4/C6 position first. However, for the purpose of illustrating a complete synthesis to the named product, we will proceed with this sequence.
-
Reaction: 2,4,6-Trichloropyrimidine is reacted with phenylboronic acid in the presence of a palladium catalyst and a base.
-
Procedure:
-
To a solution of 2,4,6-trichloropyrimidine in a suitable solvent (e.g., a mixture of toluene and ethanol), add phenylboronic acid (1.05 equivalents).[8]
-
Add a base such as sodium carbonate (2 equivalents) and a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).[8]
-
Degas the mixture and heat it under an inert atmosphere (e.g., argon or nitrogen) at reflux (approximately 110 °C) until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling, add water and extract the product with an organic solvent like dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 2-phenyl-4,6-dichloropyrimidine.
-
Step 3: Second Regioselective Suzuki Coupling - Synthesis of the Final Product
The final step involves a second Suzuki-Miyaura coupling to introduce the biphenyl group at one of the remaining chloro-positions, yielding the target compound. The C4 position is expected to be more reactive than the C6 position in the 2-phenyl-4,6-dichloropyrimidine intermediate.
-
Reaction: 2-Phenyl-4,6-dichloropyrimidine is reacted with 4-biphenylboronic acid.
-
Procedure:
-
Following a similar procedure to Step 2, dissolve 2-phenyl-4,6-dichloropyrimidine in a suitable solvent system.
-
Add 4-biphenylboronic acid (1.05 equivalents), a base (e.g., sodium carbonate), and a palladium catalyst (e.g., Pd(PPh₃)₄).
-
Heat the reaction mixture under an inert atmosphere at reflux until completion.
-
Perform an aqueous workup and extraction with an organic solvent.
-
Dry and concentrate the organic phase.
-
Purify the final product, 4-([1,1'-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine, by column chromatography or recrystallization.
-
Applications in Research and Development
The unique structural features of 4-([1,1'-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine make it a valuable building block in several high-tech and research-intensive fields.
Pharmaceutical Development
The pyrimidine core is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities.[4] The presence of the biphenyl and phenyl substituents suggests that this compound could be a key intermediate in the synthesis of targeted therapies, particularly in oncology.
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine core that mimics the purine ring of ATP, enabling them to bind to the ATP-binding site of kinases. The biphenyl and phenyl groups can be tailored to interact with specific hydrophobic pockets within the kinase domain, potentially leading to potent and selective inhibitors. Biphenyl pyrimidine derivatives have been investigated as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), both of which are crucial targets in cancer therapy.[9][10]
-
Other Therapeutic Areas: Beyond oncology, pyrimidine derivatives are being explored for a multitude of therapeutic applications, including as anti-inflammatory agents (e.g., by inhibiting COX-2) and in the treatment of neurological disorders.[4][11] The lipophilic nature of the biphenyl group can also aid in crossing the blood-brain barrier, a desirable property for drugs targeting the central nervous system.
Caption: Potential pharmacological pathways.
-
Herbicide Development: Biphenyl-pyrimidine hybrids have also been designed and synthesized as novel inhibitors of acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids in plants, making them effective herbicides.[12][13][14]
Materials Science: Organic Light-Emitting Diodes (OLEDs)
In the realm of materials science, the conjugated system formed by the pyrimidine and aromatic rings makes this compound a candidate for applications in organic electronics.
-
Electron Transport and Host Materials: The electron-deficient nature of the pyrimidine ring, combined with the extended π-conjugation of the biphenyl and phenyl groups, suggests that derivatives of this compound could function as electron transport materials (ETMs) or as host materials in the emissive layer of OLEDs.[4] Efficient electron transport is crucial for balancing charge injection and recombination within the device, leading to higher efficiency and longer operational lifetimes.
Safety and Handling
A specific Safety Data Sheet (SDS) for 4-([1,1'-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine is not publicly available. However, based on the reactivity of the starting materials and the general properties of chlorinated heterocyclic compounds, the following precautions should be taken:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.
Conclusion
4-([1,1'-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine is a compound of significant interest due to its versatile chemical nature and its potential as a key intermediate in the development of novel pharmaceuticals and advanced materials. Its synthesis, while requiring a multi-step approach, relies on well-established and robust chemical reactions, particularly the regioselective Suzuki-Miyaura coupling. The exploration of its biological activities, especially as a kinase inhibitor, and its application in organic electronics are promising areas for future research. As with any novel chemical entity, further studies are warranted to fully elucidate its properties, biological activity, and safety profile.
References
-
Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(2), 439. Available at: [Link]
-
Handy, S. T., & Zhang, Y. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(35), 4571-4573. Available at: [Link]
- ProQuest. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 2,4,6-Trichloropyrimidine. Retrieved from [Link]
-
Handy, S. T., & Zhang, Y. (2010). One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. Available at: [Link]
-
Sun, C., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(21), 4899-4901. Available at: [Link]
-
Wang, F., et al. (2018). Design, Synthesis, and Herbicidal Activity of Pyrimidine-Biphenyl Hybrids as Novel Acetohydroxyacid Synthase Inhibitors. Journal of Agricultural and Food Chemistry, 66(17), 4348-4357. Available at: [Link]
-
Barbatu, A., et al. (2011). REACTIVE DYES BASED ON 2,4,6-TRICHLORO- PYRIMIDINE-5-CARBALDEHYDE ANCHOR GROUP. University POLITEHNICA of Bucharest Scientific Bulletin, Series B, 73(4), 135-142. Available at: [Link]
- ResearchGate. (n.d.). Synthesis of 2,4-diaminopyrimidines using 2,4,6-trichloropyrimidine.
-
Liu, X., et al. (2018). Discovery of biphenyl-substituted diarylpyrimidines as non-nucleoside reverse transcriptase inhibitors with high potency against wild-type and mutant HIV-1. European Journal of Medicinal Chemistry, 147, 265-276. Available at: [Link]
- ResearchGate. (n.d.). Design, Synthesis, and Herbicidal Activity of Pyrimidine−Biphenyl Hybrids as Novel Acetohydroxyacid Synthase Inhibitors.
- ResearchGate. (n.d.). Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold.
-
Boudif, A., et al. (2020). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 23(1), 57-67. Available at: [Link]
- Supporting Information for a chemical publication. (n.d.).
-
Stanetty, P., & Schnürch, M. (2005). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2005(19), 4196-4204. Available at: [Link]
-
MDPI. (2024). Discovery of a New Class of Lipophilic Pyrimidine-Biphenyl Herbicides Using an Integrated Experimental-Computational Approach. Retrieved from [Link]
- Google Patents. (n.d.). CN102060783A - Method for preparing 2-substituted-5-nitro-4,6-dichloropyrimidine.
-
Udayasri, A., et al. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Organic Preparations and Procedures International, 54(5), 457-467. Available at: [Link]
- Supporting Information for a chemical publication. (n.d.).
- Supporting Information for a chemical publication. (n.d.).
-
Wang, Y., et al. (2022). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Bioorganic & Medicinal Chemistry, 68, 116869. Available at: [Link]
- Google Patents. (n.d.). CN102936224A - Preparation method of 4, 6-dichloropyrimidine.
- BenchChem. (n.d.). A Comparative Guide to Catalysts for the Cross-Coupling of 2,4,5-Trichloropyrimidine.
-
Alfa Chemical. (n.d.). 4-([1,1'-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine CAS No.: 1689538-58-6. Retrieved from [Link]
-
Wróbel, M., et al. (2023). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Pharmaceuticals, 16(7), 1014. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12, 1488165. Available at: [Link]
-
S. D., et al. (2007). SYNTHESIS OF SOME NOVEL 4-(4-CHLOROPHENYL)-6-p-TOLYL- +-PYRIMIDINE DERIVATIVES AND THEIR ANTICONVULSANT ACTIVITY. Acta Poloniae Pharmaceutica, 64(3), 235-241. Available at: [Link]
-
DePinto, W., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(1), 30-33. Available at: [Link]
- ResearchGate. (n.d.). 2,4,6-Trichloropyrimidine. Reaction with Anilines.
- ChemicalBook. (n.d.). 2,4,6-Trichloropyrimidine.
-
El-Sayed, N. N. E., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Discovery of biphenyl-substituted diarylpyrimidines as non-nucleoside reverse transcriptase inhibitors with high potency against wild-type and mutant HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemimpex.com [chemimpex.com]
- 5. China 4-([1,1'-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine CAS No.: 1689538-58-6 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 6. benchchem.com [benchchem.com]
- 7. 2,4,6-Trichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 9. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 11. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Herbicidal Activity of Pyrimidine-Biphenyl Hybrids as Novel Acetohydroxyacid Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
